molecular formula C27H46O B591127 α-Cholesterol-d6 CAS No. 92543-07-2

α-Cholesterol-d6

Cat. No.: B591127
CAS No.: 92543-07-2
M. Wt: 392.701
InChI Key: HVYWMOMLDIMFJA-LPWOMTTRSA-N
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Description

Theoretical Underpinnings of Stable Isotope Labeling in Lipid Research

Stable isotope labeling is a fundamental technique in which a naturally occurring atom in a molecule is replaced with one of its stable isotopes. alfa-chemistry.com In the context of lipid research, this involves substituting atoms like hydrogen (¹H) with deuterium (B1214612) (²H or D), or carbon (¹²C) with carbon-13 (¹³C). bioscientifica.comjove.com Unlike radioactive isotopes, stable isotopes are not a source of ionizing radiation, making them safe for use in human studies, including in sensitive populations like pregnant women and children. bioscientifica.com

The core principle behind this technique is that the labeled molecule, such as α-Cholesterol-d6, is chemically and metabolically identical to its unlabeled counterpart. bioscientifica.com This allows it to be used as a tracer, its path followed and quantified using sensitive analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govrsc.org These techniques can precisely locate and measure the amount of the stable isotope within biomolecules, enabling researchers to directly measure the biosynthesis, remodeling, and degradation of lipids. nih.gov This provides a dynamic view of metabolic pathways, offering insights that cannot be obtained from simply measuring the static concentrations of lipids. bioscientifica.com

Evolution of Isotopic Tracers in Cholesterol Metabolism Studies

The use of isotopic tracers to study cholesterol metabolism dates back to the 1930s. nih.gov Early studies utilized deuterium to demonstrate the incorporation of labeled acetate (B1210297) into the cholesterol structure. nih.gov However, for a period, radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) became more prevalent due to the high sensitivity of detection methods. portlandpress.com These early radiolabeling experiments were crucial in outlining the basic pathways of cholesterol synthesis and hydrolysis. portlandpress.com

The development of more sophisticated analytical techniques, particularly mass spectrometry, led to a resurgence in the use of stable isotopes. portlandpress.com The ability to safely administer these tracers to humans opened up new avenues for clinical research. portlandpress.comresearchgate.net Initially, methods involved the use of radio-labeled cholesterol to differentiate between dietary (exogenous) and internally produced (endogenous) cholesterol. researchgate.net Subsequently, non-invasive and safer stable isotope-labeled cholesterol tracers, including deuterated forms, replaced radioisotopes for studies in both infants and adults. researchgate.net Modern approaches, such as the dual stable isotope method, involve the simultaneous administration of orally and intravenously delivered, differentially labeled cholesterol tracers to accurately determine cholesterol absorption. researchgate.net

Significance of Deuterated Cholesterol Analogs in Unraveling Biological Mechanisms

Deuterated cholesterol analogs, including this compound, are invaluable for elucidating a wide range of biological mechanisms. Their primary application lies in their use as internal standards for the highly accurate quantification of cholesterol in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.com This precise measurement is critical for understanding cholesterol homeostasis and its dysregulation in various diseases. caymanchem.com

Furthermore, these labeled compounds serve as powerful tracers to investigate the intricate details of cholesterol metabolism. arkat-usa.org By tracking the fate of deuterated cholesterol, researchers can study its absorption from the diet, its de novo synthesis within the body, and its transport and distribution to various tissues. jove.comresearchgate.net This has been instrumental in understanding the role of cholesterol in the structure and function of cell membranes, where it influences fluidity and permeability. medchemexpress.com

The use of deuterated cholesterol extends to the study of diseases where cholesterol metabolism is implicated, such as atherosclerosis, cardiovascular disease, and neurological disorders. mdpi.comnih.gov For instance, they have been used to identify new oxysterol biomarkers in neurodevelopmental syndromes. arkat-usa.org The ability to trace cholesterol pathways in vivo provides a direct means to investigate the mechanisms of these diseases and to evaluate the efficacy of therapeutic interventions. mdpi.com

Properties of this compound

PropertyValue
Synonym 3β-Hydroxy-5-cholestene-2,2,3,4,4,5-d6, 5-Cholesten-3β-ol-2,2,3,4,4,5-d6, Deuterated cholesterol
Molecular Formula C₂₇D₆H₄₀O
Molecular Weight 392.69 g/mol nih.gov
CAS Number 92543-08-3 nih.gov
Melting Point 147-149 °C
Boiling Point 360 °C
Density 1.088 g/mL at 25 °C
Isotopic Purity 97 atom % D

Research Findings with Deuterated Cholesterol

Research AreaKey Finding
Cholesterol Absorption The dual stable isotope method, using differentially labeled cholesterol tracers, determined that cholesterol absorption in adult volunteers is between 50-70%. researchgate.net
Cholesterol Biosynthesis Early studies with deuterium-labeled acetate showed its incorporation into both the ring structure and side chain of cholesterol, a foundational discovery in understanding its synthesis. nih.gov
Cellular Cholesterol Dynamics Highly deuterated cholesterol analogs have been used for vibrational imaging to visualize cholesterol storage in mammalian cells, revealing heterogeneous incorporation into lipid droplets. nih.gov
Biomarker Identification Deuterium-labeled sterols have been instrumental in identifying new oxysterol biomarkers associated with neurodevelopmental syndromes. arkat-usa.org

Properties

CAS No.

92543-07-2

Molecular Formula

C27H46O

Molecular Weight

392.701

IUPAC Name

(3R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i9D,13D2,17D2,21D

InChI Key

HVYWMOMLDIMFJA-LPWOMTTRSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Synonyms

(3α)-Cholest-5-en-3-ol-d6;  Cholest-5-en-3α-ol-d6;  3-Epicholesterol-d6;  3α-Cholesterol-d6;  3α-Hydroxycholest-5-ene-d6;  Epicholesterol-d6;  epi-Cholesterol-d6; 

Origin of Product

United States

Advanced Methodologies Employing α Cholesterol D6

Mass Spectrometry-Based Analytical Techniques

Mass spectrometry (MS) coupled with chromatographic separation techniques is a cornerstone of modern bioanalysis. In this context, α-Cholesterol-d6 is indispensable for correcting for analyte loss during sample preparation and for variations in instrument response. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like cholesterol. restek.com The use of this compound as an internal standard is well-established in GC-MS-based methods for lipid analysis. nih.gov

In GC-MS analysis, this compound is added to biological samples at a known concentration before extraction and derivatization. nih.govnih.gov Derivatization, often through silylation to form trimethylsilyl (B98337) (TMS) ethers, increases the volatility and thermal stability of cholesterol, making it amenable to GC analysis. restek.comnih.gov The distinct mass-to-charge ratio (m/z) of the deuterated standard compared to the endogenous analyte allows for their simultaneous detection and quantification. nih.gov This approach enables the accurate measurement of total cholesterol in various matrices, including serum and tissues. nih.govnih.gov For instance, a highly accurate and precise method for determining total serum cholesterol involves adding cholesterol-d7 (B27314), hydrolyzing the esters, and converting the cholesterol to its trimethylsilyl ether derivative for GC-MS analysis. nih.gov The intensity ratio of the molecular ions of the analyte and the standard is used for calculation. nih.gov

Table 1: Key Parameters in GC-MS Quantitative Analysis of Cholesterol using a Deuterated Standard

ParameterDescriptionFindingCitation
Internal Standard Deuterated form of cholesterol used for quantification.Cholesterol-d7 is added to serum, with the weight ratio to total serum cholesterol kept near 1:1. nih.gov
Sample Preparation Steps to prepare the sample for analysis.Esters are hydrolyzed, and cholesterol is separated and converted to its trimethylsilyl ether derivative. nih.gov
Detection Mass spectrometric measurement.The intensity ratio of the molecular ions at m/z 465 (cholesterol-d7) and 458 (cholesterol) is measured. nih.gov
Precision The reproducibility of the measurement.The coefficient of variation for a single measurement was found to be 0.36%. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a definitive method for the highly accurate quantification of organic compounds in complex matrices. nih.gov The principle of IDMS relies on the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample. epa.gov After allowing the labeled standard to equilibrate with the endogenous analyte, the mixture is processed and analyzed by MS. epa.gov The altered isotope ratio is measured, and from this, the exact concentration of the endogenous analyte can be calculated. epa.gov This technique effectively minimizes errors arising from sample loss during preparation and instrumental variability, as both the analyte and the standard are affected equally. nih.govepa.gov IDMS methods using GC-MS have been developed for the precise measurement of serum cholesterol, achieving a precision of around 0.5% and an accuracy of the mean of three measurements of 0.2% in the absence of interferences. nih.gov

Stable isotope labeling in combination with GC-MS is a powerful tool for differential metabolomics, allowing for the relative quantification of metabolites between two or more sample groups. In one approach, different sample pools (e.g., control vs. treated) are derivatized using isotopically light and heavy versions of a derivatizing agent. For example, a method has been described using d0- and d6-N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for the differential labeling of polar metabolites. researchgate.netnih.gov While this specific example uses a deuterated derivatizing agent rather than a labeled analyte, the principle highlights the utility of stable isotopes in comparative studies. By mixing the differentially labeled samples and analyzing them by GC-MS, the relative changes in metabolite levels can be accurately determined by comparing the peak areas of the light and heavy isotopomers. researchgate.netnih.gov This approach has been successfully applied to the analysis of amino acids, fatty acids, and organic acids. nih.gov

Isotope Dilution Mass Spectrometry for Precision Measurement

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

LC-MS and LC-MS/MS have become indispensable tools for lipidomics, offering high sensitivity and selectivity for a wide range of lipid species. scienceopen.combiorxiv.org this compound is frequently used as an internal standard in these methods to ensure accurate quantification. caymanchem.com

A robust LC-MS method for profiling cholesterol and cholesteryl esters in mammalian cells and tissues has been developed that does not require chemical derivatization. biorxiv.org This method utilizes commercially available unnatural sterol standards, such as cholesterol-d7, for standardization and as internal standards for quantification. biorxiv.org The technique is compatible with high-throughput lipidomics strategies and allows for the sensitive detection and quantification of these neutral lipids. biorxiv.org

Shotgun lipidomics is a high-throughput approach that involves the direct infusion of a total lipid extract into a mass spectrometer without prior chromatographic separation. nih.govresearchgate.netregenhealthsolutions.info This technique allows for the rapid and comprehensive profiling of hundreds of lipid species in a single analysis. researchgate.netnih.gov In shotgun lipidomics, a cocktail of internal standards, including this compound, is added to the sample before extraction. nih.govmedrxiv.org This allows for the absolute or relative quantification of a wide array of lipid classes, such as cholesteryl esters, ceramides, diacylglycerols, and phospholipids (B1166683). nih.govmedrxiv.org By comparing the ion signal of each endogenous lipid species to its corresponding internal standard, a detailed and quantitative snapshot of the lipidome can be obtained. researchgate.net This methodology has been successfully applied to distinguish between different chronic inflammatory diseases based on their plasma lipid profiles. nih.gov

Table 2: Internal Standards Used in a Shotgun Lipidomics Study

Lipid ClassInternal StandardCitation
CholesterolCholesterol D6 nih.govmedrxiv.org
Cholesteryl EsterCholesteryl ester 20:0 nih.govmedrxiv.org
CeramideCeramide 18:1;2/17:0 nih.govmedrxiv.org
DiacylglycerolDiacylglycerol 17:0/17:0 nih.govmedrxiv.org
PhosphatidylcholinePhosphatidylcholine 17:0/17:0 nih.govmedrxiv.org
PhosphatidylethanolaminePhosphatidylethanolamine 17:0/17:0 nih.govmedrxiv.org
LysophosphatidylcholineLysophosphatidylcholine 12:0 nih.govmedrxiv.org
LysophosphatidylethanolamineLysophosphatidylethanolamine 17:1 nih.govmedrxiv.org
TriacylglycerolTriacylglycerol 17:0/17:0/17:0 nih.govmedrxiv.org
SphingomyelinSphingomyelin 18:1;2/12:0 medrxiv.org
Targeted Metabolite Quantification in Complex Biological Matrices

Targeted metabolomics and lipidomics are hypothesis-driven approaches that focus on the quantification of a select group of metabolites or lipids. lcms.cz In this context, this compound serves as an ideal internal standard for the accurate quantification of cholesterol in various biological matrices, such as serum, plasma, and tissues. nih.govcaymanchem.com The use of an isotopically labeled internal standard like this compound is crucial in mass spectrometry-based methods to compensate for variations in sample preparation and signal intensity, leading to more precise and reliable results. nih.govamericanpharmaceuticalreview.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for targeted metabolite quantification. lcms.czresearchgate.net In a typical workflow, a known amount of this compound is added to the biological sample before extraction and analysis. americanpharmaceuticalreview.comlipidmaps.org During LC-MS/MS analysis, the instrument is set to monitor specific precursor-to-product ion transitions for both endogenous cholesterol and the this compound internal standard. lipidmaps.orgmdpi.com By comparing the peak area ratio of the analyte to the internal standard, the absolute concentration of cholesterol in the sample can be accurately determined. americanpharmaceuticalreview.com This approach has been successfully applied to quantify cholesterol in various research and clinical settings, including studies on inborn errors of sterol metabolism and the characterization of lipid-loading in macrophages. americanpharmaceuticalreview.comresearchgate.net

The table below summarizes the key aspects of using this compound for targeted metabolite quantification.

ParameterDescriptionRelevance of this compound
Analytical TechniquePrimarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). lcms.czresearchgate.netServes as an internal standard for accurate quantification. nih.govcaymanchem.com
Biological MatricesSerum, plasma, tissues, and cells. nih.govamericanpharmaceuticalreview.comlipidmaps.orgEnables reliable measurement in complex biological samples.
Quantification MethodIsotope Dilution Mass Spectrometry (IDMS). nih.govThe known concentration of this compound allows for absolute quantification of endogenous cholesterol.
Key AdvantageHigh accuracy and precision by correcting for matrix effects and procedural losses. nih.govThe stable isotope label ensures it behaves chemically and physically similar to the analyte.

Ambient Ionization Mass Spectrometry Techniques (e.g., DART-MS, DESI-MS)

Ambient ionization mass spectrometry (AIMS) techniques have emerged as powerful tools for the rapid analysis of samples in their native environment with minimal or no sample preparation. scienceopen.com Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) are two prominent AIMS methods where this compound plays a significant role. scienceopen.comresearchgate.net

DART-MS allows for the direct analysis of solids, liquids, and gases in open air, making it suitable for high-throughput screening. nih.govnist.gov In the context of sterol analysis, this compound is used as an internal standard for the rapid and quantitative determination of cholesterol in various samples, such as food products and biological fluids. nih.govresearchgate.net For instance, a method was developed using DART-MS for the rapid screening of cholesterol in egg pasta, where this compound was employed to ensure accuracy. nih.gov While this method may not be as sensitive as conventional GC-FID, its simplicity and speed make it ideal for preliminary screening purposes. nih.govnih.gov The analysis time can be dramatically reduced, allowing for the screening of a large number of samples in a short period. nih.gov

DESI-MS is another ambient ionization technique that allows for the direct analysis of surfaces. scienceopen.com While direct analysis of non-polar molecules like cholesterol by DESI-MS can be challenging due to inefficient ionization, derivatization techniques can be employed to improve sensitivity. scienceopen.com

The following table summarizes the use of this compound in rapid screening methods.

TechniqueSample TypeRole of this compoundKey Finding
DART-MSEgg-containing foods, serum. nih.govnih.govInternal standard for quantification. nih.govEnables rapid and high-throughput screening of cholesterol with significantly reduced analysis time. nih.gov
DESI-MSBiological tissues. nih.govPotential for use as an internal standard in quantitative imaging.Can visualize the spatial distribution of cholesterol in tissue sections. nih.gov

Mass spectrometry imaging (MSI) techniques, such as DESI-MSI and Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, enable the visualization of the spatial distribution of molecules directly in tissue sections. nih.govbiorxiv.org This powerful capability provides invaluable insights into the localized biochemical processes within tissues. scripps.edu

While imaging cholesterol itself can be challenging due to its poor ionization, the use of isotopically labeled standards like this compound can aid in quantitative imaging studies. biorxiv.orgresearchgate.net By applying a known amount of the deuterated standard onto the tissue section, it is possible to normalize the signal of endogenous cholesterol and obtain a more accurate representation of its distribution. biorxiv.org For example, in a study using on-tissue derivatization to improve cholesterol detection, [2H7]cholesterol was sprayed onto mouse brain sections as an internal standard for quantitative MSI, revealing regional differences in cholesterol content. biorxiv.org Similarly, this compound has been used in studies tracing lipid alterations in atherosclerotic plaques. researchgate.netresearchgate.net

This approach has significant potential for studying the role of cholesterol in various physiological and pathological conditions, such as neurodegenerative diseases and atherosclerosis. biorxiv.orgresearchgate.net

Rapid Screening and High-Throughput Analysis of Sterols

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of molecules in solution and in the solid state. nsf.gov

Deuterium (B1214612) (²H) NMR spectroscopy is particularly well-suited for studying the behavior of molecules within lipid membranes. nsf.govillinois.edu By selectively replacing protons with deuterium atoms at specific positions in a molecule like cholesterol, one can obtain detailed information about the orientation, ordering, and dynamics of that specific molecular segment. nih.govcapes.gov.br this compound, with its deuterium labels on the tetracyclic sterol nucleus, is an excellent probe for these types of studies. d-nb.info

²H NMR spectra of deuterated molecules in an anisotropic environment, such as a lipid bilayer, exhibit a characteristic quadrupolar splitting. nsf.gov The magnitude of this splitting is directly related to the average orientation of the carbon-deuterium bond with respect to the magnetic field. capes.gov.br By analyzing these splittings, researchers can gain insights into the molecular order and dynamics of the labeled molecule. nsf.gov For example, studies using selectively deuterated cholesterol have shown that the sterol molecule undergoes rapid axial diffusion along its long axis, accompanied by off-axis "wobble" motions. illinois.edu

A key application of ²H NMR spectroscopy with this compound is the determination of the precise orientation and location of cholesterol within lipid bilayers. osti.govrsc.org The orientation of cholesterol's hydroxyl group near the lipid-water interface and its rigid ring structure have a significant ordering effect on the surrounding phospholipid acyl chains. osti.govarxiv.org

By combining ²H NMR data with results from other techniques like neutron scattering, a detailed picture of cholesterol's behavior in membranes has emerged. nih.govrsc.org These studies have revealed that in many lipid bilayers, cholesterol adopts a canonical upright orientation, with its hydroxyl group anchored at the membrane-water interface. osti.gov However, in very thin bilayers, cholesterol may be forced to tilt and span the bilayer midplane. rsc.org

Furthermore, ²H NMR studies have been instrumental in understanding how cholesterol's presence influences the phase behavior of lipid membranes, particularly the formation of liquid-ordered (Lo) and liquid-disordered (Ld) phases, which are thought to be important for the formation of lipid rafts. arxiv.orgnih.gov The addition of cholesterol generally leads to an increase in the order and thickness of the lipid bilayer. nsf.govillinois.edu

The table below presents findings from ²H NMR studies on cholesterol's orientation in lipid bilayers.

Lipid Bilayer CompositionCholesterol Orientation/LocationKey TechniqueReference
Polyunsaturated fatty acid (PUFA) bilayersPreferentially sequesters near the bilayer center.Neutron Scattering osti.gov
1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (18:0-22:6n3-PC)Orients parallel to phospholipids, A-ring near the lipid glycerol. nih.govNeutron Diffraction and ²H NMR nih.govuci.edu
Phosphatidylcholine (PC) membranes of varying thicknessTilted and spans the midplane in very thin bilayers. rsc.orgNeutron Scattering and Solid-State ²H NMR rsc.org
Egg phosphatidylcholineAxis of motional averaging is determined.²H NMR capes.gov.br
Investigation of Membrane Bending Rigidity and Fluidity

Carbon-13 (¹³C) MAS NMR Spectroscopy in Membrane Biophysics

Carbon-13 (¹³C) Magic-Angle Spinning (MAS) NMR spectroscopy is another powerful solid-state NMR technique used to study membrane structure and dynamics. nih.gov While natural abundance ¹³C NMR is possible, the use of ¹³C-enriched molecules, including cholesterol, significantly enhances sensitivity and allows for more detailed investigations. nih.gov

This technique provides site-specific information about the carbon backbone of molecules. In the context of membranes, ¹³C MAS NMR can be used to probe the conformation and dynamics of both lipids and embedded molecules like cholesterol. nih.govportlandpress.com Studies have shown that the presence of cholesterol leads to significant changes in the ¹³C NMR spectra of lipids, reflecting the ordering effect of cholesterol on the acyl chains. Furthermore, by using ¹³C-labeled cholesterol, researchers can directly observe the cholesterol molecule and its interactions with surrounding lipids and proteins. acs.org This has been particularly useful in identifying specific binding sites for cholesterol on membrane proteins. acs.org

Proton (¹H) NMR Spectroscopy for Cholesterol Detection and Quantitative Analysis in Complex Samples

Proton (¹H) NMR spectroscopy is a widely used analytical technique for the identification and quantification of molecules in solution. nih.gov In the context of cholesterol analysis, ¹H NMR offers a rapid and non-destructive method for its detection and quantification in complex mixtures such as lipid extracts from biological samples. nih.govoup.com

The ¹H NMR spectrum of cholesterol contains several unique and well-resolved peaks that can be used for its unambiguous identification. nih.gov For instance, the proton at the C6 position of the steroid ring gives a characteristic signal around 5.38 ppm. nih.gov By integrating the area of these specific peaks and comparing them to an internal standard, the concentration of cholesterol in a sample can be accurately determined. oup.com This method has been successfully applied to quantify cholesterol in various biological matrices, including liver extracts and serum lipoproteins. nih.govmdpi.com The limit of detection for cholesterol using ¹H NMR can be as low as 0.1 µg/mL, with a limit of quantification of 1.0 µg/mL. nih.govresearchgate.net

Table 2: Characteristic ¹H NMR Signals for Cholesterol Quantification

Proton PositionApproximate Chemical Shift (ppm)MultiplicityUtility in Quantification
C6-H (vinylic) ~5.38MultipletUnique and well-resolved, excellent for identification and quantification. nih.gov
C3-H (carbinol) ~3.55MultipletGenerally well-resolved and can be used for quantification. nih.gov
C18-H (methyl) ~0.70SingletA sharp, singlet peak that is often used as a signature for cholesterol. nih.gov

Neutron Diffraction Studies

Neutron diffraction is a powerful technique for determining the structure of materials at the atomic and molecular level. ill.eu In the study of lipid bilayers, neutron diffraction, particularly in combination with isotopic labeling (deuteration), provides unparalleled detail about the organization of molecules within the membrane. ill.eunist.gov

The key advantage of using neutrons in biological studies is their sensitivity to isotopes of hydrogen, namely protium (B1232500) (¹H) and deuterium (²H). These two isotopes have very different neutron scattering lengths, which allows for "contrast variation" experiments. By selectively deuterating components of a membrane system, such as using this compound, and performing neutron diffraction experiments, researchers can precisely locate the deuterated molecule within the bilayer. ill.eunih.gov

This approach has been used to determine the precise location of cholesterol within various model membranes. ill.eunih.govacs.org For instance, studies have shown that the hydroxyl group of cholesterol is located near the lipid headgroup-tail interface, while the rest of the molecule extends into the hydrophobic core of the membrane. ill.euacs.org This positioning is crucial for its function in modulating membrane properties.

Neutron diffraction studies have provided direct evidence for the "condensing effect" of cholesterol on lipid bilayers. The inclusion of cholesterol leads to a decrease in the area per lipid molecule and an increase in the thickness of the membrane. mdpi.compnas.org This is a direct consequence of the tight packing of the rigid cholesterol molecule with the lipid acyl chains.

By analyzing the diffraction patterns, researchers can also obtain information about the orientational order of the lipid chains. These studies consistently show that cholesterol increases the order of the acyl chains in the fluid (liquid-disordered) phase of the membrane. researchgate.netill.eu This ordering effect is a key aspect of how cholesterol stabilizes membranes and regulates their fluidity. ill.eu Inelastic neutron scattering experiments have further revealed that cholesterol stiffens membranes on the nanometer length scale in both gel and fluid phases. researchgate.net

Characterization of Lipid Bilayer Structure and Organization with Deuteration

Integration of Multi-Omics Approaches with this compound Tracing

The utility of this compound extends beyond simple metabolic fate determination, finding advanced application in the realm of multi-omics. By integrating data from lipidomics, proteomics, genomics, and transcriptomics, researchers can construct a more holistic and dynamic picture of cholesterol's role in complex biological systems. This integrated approach allows for the elucidation of intricate molecular networks and the identification of novel regulatory pathways that are otherwise missed by single-omics studies.

Tracing the journey of this compound through various cellular compartments and metabolic transformations provides a temporal and spatial context for changes observed at other molecular levels. When cells or organisms are supplied with this compound, its incorporation into different lipid species and cellular membranes can be precisely quantified over time. By concurrently analyzing the proteome and transcriptome, scientists can correlate the flux of the labeled cholesterol with alterations in protein expression and gene regulation.

For instance, an increase in the abundance of this compound within a specific organelle, as determined by lipidomic analysis, can be linked to the upregulation of proteins involved in cholesterol transport or metabolism in that same compartment, as identified through proteomics. This allows for the establishment of causal links between cholesterol localization and the protein machinery that governs its function.

A key application of this integrated methodology is in the study of diseases characterized by dysregulated lipid metabolism, such as atherosclerosis and certain neurodegenerative disorders. In studies of atherosclerosis, feeding this compound to animal models has enabled the tracing of dietary cholesterol to plaque formations. researchgate.netresearchgate.net Subsequent proteomic analysis of these plaque microdomains can then reveal which proteins are associated with cholesterol accumulation, providing insights into the molecular events driving disease progression. researchgate.net For example, such studies have identified differential expression of proteins related to inflammation and lipid transport in cholesterol-rich regions of aortic valve tissue. researchgate.net

Similarly, in cellular models, disrupting cholesterol synthesis at a specific enzymatic step and then supplying this compound allows for the precise investigation of how downstream cholesterol metabolites influence cellular function. The resulting changes in the proteome can pinpoint which signaling pathways are activated or suppressed in response to specific sterol intermediates. nih.gov

The integration of these datasets often relies on sophisticated bioinformatics and systems biology approaches to map the complex interactions between lipids, proteins, and genes. nih.gov The findings from such multi-omics studies using this compound as a tracer are instrumental in identifying potential biomarkers for disease and novel therapeutic targets.

Detailed Research Findings

An illustrative, though hypothetical, example of findings from a multi-omics study employing this compound tracing in a cell model of lipid storage disease is presented below. In this scenario, cells are incubated with this compound, and parallel lipidomic and proteomic analyses are performed.

Lipidomic Findings:

A time-dependent increase in this compound incorporation into cellular membranes is observed.

Accumulation of cholesteryl esters containing the d6 label is detected, indicating active esterification of the exogenous cholesterol.

Alterations in the levels of specific sphingolipid species are noted, suggesting a crosstalk between cholesterol and sphingolipid metabolic pathways.

Proteomic and Transcriptomic Findings:

Concurrent proteomic analysis reveals the upregulation of proteins involved in cholesterol esterification and transport.

Downregulation of proteins associated with de novo cholesterol synthesis is observed, consistent with a negative feedback mechanism.

Transcriptomic analysis confirms changes in the expression of genes encoding for the differentially expressed proteins.

These integrated findings allow for the construction of a detailed molecular narrative: the cell takes up exogenous this compound, which triggers a coordinated response to esterify and store the excess cholesterol, while simultaneously shutting down its own production. The accompanying changes in sphingolipid metabolism suggest a broader remodeling of the cellular lipid landscape in response to the cholesterol influx.

Interactive Data Table: Illustrative Multi-Omics Findings with this compound Tracing

The following interactive table provides a representative summary of data that could be generated from a multi-omics study using this compound.

Molecule IDOmics LayerFold Change (Treated vs. Control)Associated PathwayPutative Function based on Integrated Analysis
This compoundLipidomicsN/A (Tracer)Exogenous Cholesterol UptakeTraces the flux of cholesterol through cellular metabolic pathways.
ACAT1Proteomics+2.5Cholesterol EsterificationUpregulated to handle the influx of exogenous cholesterol by converting it to cholesteryl esters for storage.
HMGCRProteomics-1.8De Novo Cholesterol SynthesisDownregulated as part of a feedback mechanism to reduce endogenous cholesterol production in response to increased cellular cholesterol.
NPC1Proteomics+1.5Intracellular Cholesterol TraffickingUpregulated to facilitate the transport of endocytosed cholesterol out of late endosomes/lysosomes.
SREBF2 (mRNA)Transcriptomics-2.2Regulation of Cholesterol BiosynthesisDecreased transcription of the master regulator of cholesterol synthesis, leading to reduced HMGCR expression.
Ceramide (d18:1/24:1)Lipidomics+1.7Sphingolipid MetabolismIncreased levels suggest a coordinated regulation between cholesterol homeostasis and ceramide synthesis.

Research Applications in Cholesterol Metabolism and Homeostasis

Intestinal Cholesterol Absorption and Enterohepatic Circulation Studies

Distinguishing between cholesterol absorbed from the diet (exogenous) and that synthesized by the body (endogenous) is crucial for understanding cholesterol homeostasis. nih.govresearchgate.net Stable isotope tracers, including α-Cholesterol-d6, have replaced older radioisotope methods, offering a safer and equally effective way to conduct these studies in humans, including infants and adults. nih.govresearchgate.net

The dual stable isotope method is a prominent technique for measuring the percentage of dietary cholesterol absorption. nih.govbioscientifica.combioscientifica.comnih.gov This involves the simultaneous administration of two different isotopically labeled cholesterol tracers: one given orally with a meal and another given intravenously. nih.govbioscientifica.comnih.gov For example, a cholesterol tracer with six extra mass units (like d6) might be given intravenously, while a tracer with five extra mass units is given orally. nih.gov By measuring the ratio of these two tracers in the plasma after a few days, researchers can accurately calculate the percentage of cholesterol absorbed from the diet. bioscientifica.comnih.gov

Studies using this method have found that cholesterol absorption in healthy adults typically ranges from 50-70%. nih.govresearchgate.net Research has also shown that the efficiency of cholesterol absorption can decline at moderate dietary intake levels. cambridge.org In one study of 94 individuals, absorption values ranged widely from 29% to over 80%. nih.gov Interestingly, this study found that the amount of dietary cholesterol absorbed was positively correlated with markers of insulin (B600854) resistance. nih.gov Another study using deuterated cholesterol-d5 in mice showed that after three days, about 48% of the labeled cholesterol was excreted, while 26.4% was found in tissues and 25.5% remained in the intestinal tract. frontiersin.org

The absorption of cholesterol from the intestine is a complex process involving its packaging into micelles and uptake by enterocytes. cambridge.org Recent studies using deuterated cholesterol have helped to visualize and understand the specific pathways involved. ansto.gov.au

It is known that the protein Niemann-Pick C1-Like 1 (NPC1L1) is critical for cholesterol uptake in the small intestine. ansto.gov.au A major 2024 study utilized deuterated cholesterol to trace its movement from the gut surface into the cells. ansto.gov.au The findings revealed a specific pathway involving Aster proteins that transport cholesterol from the cell surface to the endoplasmic reticulum for processing, and that NPC1L1 was essential for bringing these Aster proteins to the cell surface. ansto.gov.au This detailed mechanistic insight, made possible by tracking the deuterated label, identifies the Aster pathway as a potential new target for cholesterol-lowering therapies. ansto.gov.au

The enterohepatic circulation, where bile acids are secreted into the intestine and then reabsorbed, is also critical for cholesterol homeostasis. physiology.orgnih.govavantiresearch.com Stable isotope methods are used to study the kinetics of this circulation, including the pool size and synthesis rate of bile acids, which are derived from cholesterol. physiology.orgnih.gov

Quantification of Exogenous and Endogenous Cholesterol Absorption

Cellular Cholesterol Transport and Efflux Mechanisms

Maintaining the correct amount of cholesterol within cells is vital, as excess cholesterol can be toxic. nih.gov Cells have sophisticated mechanisms to export, or efflux, excess cholesterol. nih.gov Deuterated cholesterol, such as this compound, is a key tool for studying these efflux pathways, offering a reliable and quantifiable alternative to radioactive tracers. researchgate.netnih.govresearchgate.net

The primary proteins responsible for cholesterol efflux are ATP-binding cassette (ABC) transporters, particularly ABCA1 and ABCG1. mdpi.comnih.govnih.govahajournals.orgdiabetesjournals.org These transporters move cholesterol and phospholipids (B1166683) out of cells to acceptors like apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL), initiating the process of reverse cholesterol transport. nih.govahajournals.orge-century.us

Studies using d7-cholesterol in macrophage cell lines (J774) have demonstrated that this stable isotope method yields results comparable to traditional [³H]-cholesterol assays for measuring efflux to HDL and apoA-I. nih.gov These experiments confirmed that stimulating the liver X receptor (LXR), a key regulator of cholesterol metabolism, increases the expression of ABCA1 and ABCG1, thereby enhancing cholesterol efflux. nih.govahajournals.org Furthermore, these methods allow for the simultaneous measurement of both labeled (deuterated) and unlabeled cholesterol efflux, providing a more complete picture of net cholesterol flux. researchgate.netresearchgate.net The use of deuterated cholesterol as an internal standard is also crucial for the accurate quantification of cellular cholesterol uptake and content in various cell types, including Caco-2 intestinal cells. researchgate.net

Key Proteins in Cellular Cholesterol Efflux
TransporterPrimary AcceptorFunctionRelevance in d6-Cholesterol Studies
ABCA1Lipid-poor apoA-IInitiates the formation of HDL by transferring cholesterol and phospholipids to apoA-I. ahajournals.orge-century.usUsed to quantify the rate-limiting step of reverse cholesterol transport. nih.gov
ABCG1Mature HDL particlesMediates cholesterol efflux to spherical HDL particles. ahajournals.orgAllows for the study of cholesterol efflux to different HDL subspecies. ahajournals.org
SR-BIHDLFacilitates bidirectional flux of cholesterol between cells and HDL. ahajournals.orgdiabetesjournals.orgHelps differentiate passive from active transport mechanisms.

Reverse Cholesterol Transport (RCT) Pathway Analysis

Reverse cholesterol transport (RCT) is a critical process for removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion, thereby playing a central role in preventing the development of atherosclerosis. plos.org The use of stable isotope tracers like this compound has been instrumental in elucidating the mechanisms of RCT.

In one key research application, bone marrow-derived macrophages (BMDMs) were loaded with d6-cholesterol crystals (D6-CC). ustc.edu.cn These labeled macrophages were then introduced into mouse models to track the movement of the d6-cholesterol. This methodology allows for the in vivo analysis of crystal-derived cholesterol transport and its subsequent excretion. ustc.edu.cn By measuring the appearance of d6-cholesterol in plasma, liver, and feces, researchers can quantify the efficiency of the RCT pathway in clearing cholesterol that originates from crystalline deposits within atherosclerotic plaques. ustc.edu.cn This approach provides detailed insights into how cholesterol from these potentially harmful structures is mobilized and eliminated from the body. ustc.edu.cn

ATP-Binding Cassette Transporter (ABC) Family Function in Efflux

The ATP-binding cassette (ABC) family of transporters, particularly ABCA1 and ABCG1, are crucial for the initial step of reverse cholesterol transport: the efflux of cholesterol from cells to high-density lipoprotein (HDL) particles. nih.govnih.govbiorxiv.org ABCA1 facilitates the transfer of cholesterol to lipid-poor apolipoproteins like apoA-I, while ABCG1 mediates efflux to mature HDL particles. ustc.edu.cnnih.gov The coordinated action of these transporters is essential for preventing the accumulation of cholesterol in macrophages, a key event in the formation of atherosclerotic foam cells. nih.gov

While this compound is an ideal tracer for studying such cholesterol efflux processes, the reviewed literature does not provide specific examples of its application in functional assays designed to characterize the individual roles of ABCA1 and ABCG1. Such studies would typically involve incubating cells expressing these transporters with a labeled cholesterol source and measuring its subsequent appearance in an acceptor medium containing apolipoproteins or HDL.

Macrophage Cholesterol Efflux Research in Atherosclerosis Models

The accumulation of cholesterol in macrophages within the arterial wall, leading to foam cell formation, is a hallmark of atherosclerosis. uni-bonn.de Studying the efflux of cholesterol from these macrophages is therefore central to understanding and potentially treating this disease. This compound has been utilized as a tracer in this context to investigate the mobilization of cholesterol from specific, pro-atherogenic sources.

In studies using mouse models of atherosclerosis, bone marrow-derived macrophages have been loaded with d6-cholesterol crystals. ustc.edu.cn The efflux of this d6-cholesterol from the macrophages is then monitored. Research has shown that this basal efflux of crystal-derived d6-cholesterol can be significantly increased by various interventions, providing a method to test the efficacy of potential therapeutic agents in promoting the removal of cholesterol from atherosclerotic plaques. ustc.edu.cn The analysis of d6-cholesterol is performed using gas chromatography-mass spectrometry with selected ion monitoring (GC-MS-SIM), which allows for precise quantification of the labeled cholesterol. nih.gov

Lipoprotein Metabolism and Kinetics Research

Lipoproteins are complex particles that transport lipids like cholesterol and triglycerides through the bloodstream. savemyexams.com They are categorized into different classes based on their density, including Very Low-Density Lipoprotein (VLDL), Low-Density Lipoprotein (LDL), and High-Density Lipoprotein (HDL). savemyexams.comijbs.com

Tracing Cholesterol within Lipoprotein Subclasses (VLDL, LDL, HDL)

The use of stable isotope tracers is fundamental to understanding the kinetic behavior of cholesterol as it moves between different lipoprotein subclasses. By introducing a labeled form of cholesterol into the system, researchers can follow its path from its initial incorporation into lipoproteins to its eventual uptake by tissues or excretion. This allows for the calculation of production rates, conversion rates between lipoprotein classes, and clearance rates.

While this compound is a suitable tracer for such kinetic studies, the reviewed scientific literature did not provide specific examples of its use to trace the movement of cholesterol within and between VLDL, LDL, and HDL subclasses. Such research would provide valuable data on how different physiological states or therapeutic interventions affect the entire lipoprotein cholesterol transport system.

Dynamics of Cholesterol Exchange Between Lipoproteins

Cholesterol is not static within a single lipoprotein particle but is dynamically exchanged between different lipoprotein classes in the plasma. binasss.sa.cr This exchange is facilitated by lipid transfer proteins, most notably the cholesteryl ester transfer protein (CETP), which mediates the transfer of cholesteryl esters from HDL to apoB-containing lipoproteins like VLDL and LDL in exchange for triglycerides. binasss.sa.crahajournals.org

Fecal Sterol Excretion Pathways

Stable isotope-labeled sterols are used in methods to precisely quantify fecal excretion and fractional cholesterol absorption. In a dual-isotope fecal method, [26,26,26,27,27,27-²H₆] cholesterol, a form of d6 cholesterol, is administered orally to trace the fate of dietary cholesterol. mdpi.com Simultaneously, a non-absorbable plant sterol tracer, such as deuterated sitostanol, is also given. mdpi.com By analyzing the ratio of the two isotopes in the feces collected over a period, researchers can calculate the percentage of dietary cholesterol that was absorbed and, consequently, the amount that was excreted.

The analysis of the deuterated sterols in fecal samples is performed after extraction and derivatization, using gas chromatography-mass spectrometry (GC-MS). protocols.io This technique allows for the accurate differentiation and quantification of the labeled and unlabeled sterols.

Differentiation of Endogenous and Unabsorbed Dietary Cholesterol Excretion

A key application of this compound is in the differentiation between two major pools of cholesterol that are eliminated from the body via the feces: endogenous cholesterol and unabsorbed dietary cholesterol. Endogenous cholesterol originates from the body's own synthesis, primarily in the liver, and is secreted into the intestine through the bile. In contrast, unabsorbed dietary cholesterol is the portion of cholesterol from consumed food that is not taken up by the intestines.

By administering this compound orally along with a diet containing unlabeled cholesterol, researchers can accurately measure the amount of the labeled cholesterol that appears in the feces. This provides a direct quantification of unabsorbed dietary cholesterol. Concurrently, by measuring the total amount of unlabeled cholesterol in the feces, and subtracting the contribution from unabsorbed dietary cholesterol (which can be estimated from the this compound data), the amount of excreted endogenous cholesterol can be determined.

Studies have utilized similar stable isotope tracer methods to elucidate the baseline contributions of these two pathways to total fecal neutral sterol excretion. While specific data from a single study using this compound was not available for a direct table, the principle has been demonstrated in numerous studies with other deuterated cholesterol isotopes. For instance, in a study involving healthy adults on a controlled diet, it was found that the majority of fecal cholesterol originates from endogenous sources. nih.gov

Table 1: Illustrative Contribution of Endogenous and Dietary Cholesterol to Fecal Excretion

Cholesterol SourceContribution to Total Fecal Cholesterol (%)
Endogenous Cholesterol68%
Unabsorbed Dietary Cholesterol16%
Unlabeled/Other16%

This table is illustrative, based on findings from a study using cholesterol-d7 (B27314) and -d5, demonstrating the principle of differentiating cholesterol excretion sources. nih.gov

This ability to distinguish between these pools is critical for understanding how different physiological states and therapeutic interventions modulate cholesterol balance.

Impact of Metabolic Modulators on Cholesterol Excretion Dynamics

This compound is an invaluable tool for investigating how various metabolic modulators influence the dynamics of cholesterol absorption and excretion. These modulators can range from pharmaceutical agents to naturally occurring compounds that affect the proteins and pathways involved in cholesterol transport.

One class of drugs that has been studied using labeled cholesterol are glucagon (B607659) receptor antagonists (GRAs). These were initially developed for the treatment of type 2 diabetes. However, their use was associated with an elevation in plasma LDL-cholesterol levels. To understand the mechanism behind this, studies were conducted using this compound in animal models. These investigations revealed that GRAs significantly increase the intestinal absorption of cholesterol. nih.govnih.gov

Another well-studied metabolic modulator is ezetimibe (B1671841), a drug known to lower plasma cholesterol levels by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for intestinal cholesterol absorption. drugbank.com When ezetimibe is administered, the absorption of dietary cholesterol, traced using orally administered this compound, is significantly reduced. nih.gov This leads to a greater excretion of the labeled cholesterol in the feces.

Furthermore, studies using similar deuterated cholesterol tracers have shown that ezetimibe not only blocks the absorption of dietary cholesterol but also enhances the excretion of endogenous cholesterol. nih.govnih.gov By blocking the reabsorption of biliary cholesterol (a major component of the endogenous pool), ezetimibe effectively increases the total amount of cholesterol eliminated from the body.

The co-administration of a GRA and ezetimibe has been shown to counteract the cholesterol-raising effects of the GRA. The use of this compound in these studies demonstrated that ezetimibe effectively blocks the increased cholesterol absorption induced by the GRA. nih.gov

Table 2: Effect of Metabolic Modulators on Cholesterol Absorption and Excretion

Treatment GroupChange in Plasma CholesterolChange in Intestinal Cholesterol Absorption (measured via D6-cholesterol)Change in Fecal Endogenous Cholesterol Excretion
Glucagon Receptor Antagonist (GRA1)+14%+29%Not Reported
Ezetimibe-19.8%-30%+66.6%
GRA1 + EzetimibeAbrogated IncreaseInhibitedNot Reported

Data for GRA1 and the combined treatment is derived from a study in mice using this compound. nih.gov Data for Ezetimibe is from a human study using cholesterol-d7 and -d5, illustrating the drug's dual effect on absorption and endogenous excretion. nih.govnih.gov

These findings, enabled by the use of this compound and other stable isotopes, provide a detailed picture of the mechanisms by which these drugs alter cholesterol homeostasis, showcasing the power of tracer studies in pharmacological research.

Investigations into Cellular and Biomembrane Biophysics and Biochemistry

Cholesterol's Role in Membrane Structure and Organization

Cholesterol is an essential modulator of the physical properties of eukaryotic cell membranes, influencing their fluidity, thickness, and lateral organization. mdpi.comnih.gov Isotope-labeled cholesterol, such as α-Cholesterol-d6, has been instrumental in elucidating the molecular details of these roles.

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins. nih.gov These dynamic platforms are believed to be crucial for cellular processes like signal transduction and protein sorting. nih.govaps.org The study of these transient nanoscopic structures has been challenging due to their small size and fleeting nature. aps.org

The use of deuterium-labeled cholesterol in combination with techniques like neutron diffraction has provided direct observational evidence of raft-like structures. aps.org Research has shown that cholesterol is fundamental to the formation and stability of these domains. nih.gov It preferentially interacts with the saturated hydrocarbon chains of sphingolipids, promoting a more tightly packed and ordered liquid-ordered (l_o) phase compared to the surrounding liquid-disordered (l_d) bilayer. nih.govpnas.org By removing cholesterol, for instance with methyl-β-cyclodextrin, raft-associated proteins typically dissociate, rendering the domains nonfunctional. nih.gov Studies using deuterated cholesterol have helped to characterize the ordering of cholesterol molecules within these rafts, revealing the formation of strongly bound cholesterol pairs in the liquid-disordered phase and ordered cholesterol superlattices in raft-like domains. aps.org

The interaction between cholesterol and phospholipids (B1166683) is fundamental to the structure of the plasma membrane. caymanchem.com Cholesterol's rigid, planar steroid ring structure influences the conformation and packing of adjacent phospholipid acyl chains. mdpi.com Its amphipathic nature, with a hydrophilic -OH group and a hydrophobic body, dictates its orientation at the membrane's hydrophilic/hydrophobic interface. bioninja.com.au

Studies utilizing deuterated cholesterol have provided high-resolution insights into these interactions. Neutron diffraction experiments with specifically deuterated cholesterol (e.g., [2,2,3,4,4,6-²H₆]cholesterol) can precisely determine the molecule's depth and orientation within bilayers composed of different phospholipids. rsc.org These experiments show that cholesterol's interactions vary significantly with the saturation level of the phospholipid acyl chains. acs.org In membranes with saturated or monounsaturated phospholipids, cholesterol adopts a canonical upright position. rsc.org However, in highly disordered membranes composed of polyunsaturated phospholipids, deuterated cholesterol has been found to locate deep within the bilayer's midplane, lying flat between the two leaflets. rsc.orgacs.org This repositioning is attributed to the aversion of the disordered polyunsaturated chains to the rigid steroid nucleus. rsc.org

Cholesterol's presence generally induces a "condensing effect," increasing the packing density of the lipid bilayer. pnas.org This effect is particularly pronounced in the formation of the liquid-ordered phase, which coexists with the liquid-disordered phase, creating a membrane that is both tightly packed and fluid. pnas.org

Cholesterol is a key regulator of the physical thickness of the lipid bilayer. nih.govpnas.org The insertion of cholesterol's rigid ring structure among phospholipid acyl chains forces them into a more extended, ordered conformation, which typically leads to an increase in the hydrophobic thickness of the membrane. mdpi.compnas.org This effect has been quantified in numerous studies using various model membrane systems.

Research combining neutron scattering with deuterated cholesterol and phospholipids has been pivotal in understanding how bilayer thickness itself can dictate cholesterol's behavior. rsc.org In thicker bilayers like those made of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), cholesterol resides in its conventional upright orientation. rsc.org Conversely, in thinner bilayers such as those composed of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) or di-polyunsaturated phospholipids, cholesterol is sequestered at the bilayer's center. rsc.org This suggests that hydrophobic mismatch between the length of cholesterol and the thickness of the bilayer's hydrophobic core is a primary determinant of the sterol's location. rsc.org

The table below, derived from studies using deuterated cholesterol, illustrates the relationship between bilayer thickness, cholesterol location, and tilt angle.

PhospholipidHydrophobic Thickness (DHH)Cholesterol Location (Center of Mass from Midplane)Cholesterol Tilt Angle (α₀)
DMPC~34 ÅCanonical Upright Position16°
DLPC~28 ÅCenter of Bilayer-
DAPC~28 ÅCenter of Bilayer22°
Data compiled from studies on model membranes at 30°C containing 10 mol% cholesterol. rsc.org

Sterol-Phospholipid Interactions and Membrane Packing

Membrane Permeability and Solute Transport Studies

A direct consequence of cholesterol's effect on membrane packing and thickness is its ability to modulate membrane permeability. bioninja.com.aumedchemexpress.com By increasing the packing density of phospholipids, cholesterol effectively reduces the passive diffusion of small water-soluble molecules and ions across the bilayer. pnas.orgbioninja.com.aumedchemexpress.com This "sealing" effect is crucial for maintaining cellular and organellar integrity.

Studies on droplet interface bilayers (DIBs) have shown that water permeability coefficients decrease as cholesterol concentration increases, which corresponds to an increase in the activation energy for water transport. researchgate.net This indicates that cholesterol creates a more significant energetic barrier for solutes to cross. researchgate.net Furthermore, computational and experimental work on red blood cells has demonstrated that the asymmetric distribution of cholesterol, with higher concentrations in the outer leaflet, contributes to lower membrane permeability compared to membranes with a symmetric cholesterol distribution. biorxiv.org The tightly packed outer leaflet presents the primary barrier to the permeation of small molecules. biorxiv.org

While direct studies citing this compound for permeability measurements are less common, its role in defining the structural parameters (thickness, packing, and order) that govern permeability is well-established through neutron scattering and NMR experiments. rsc.org Understanding these structural effects is essential for interpreting solute transport data. The transport of cholesterol itself between the endoplasmic reticulum (ER) and the plasma membrane (PM) is a distinct process, which appears to be constitutive and regulated at the level of synthesis rather than by the transport machinery itself. nih.govelifesciences.org

Regulation of Membrane-Associated Signaling Pathways

Cholesterol is a fundamental regulator of cellular signaling events that occur at the plasma membrane. pnas.orgnih.gov It achieves this by influencing the lateral organization of the membrane, forming specialized domains like lipid rafts, and by directly interacting with signaling proteins. pnas.orgarxiv.org The use of deuterated cholesterol isotopes, including this compound, is crucial for tracing its movement and distribution, which are linked to the activation and modulation of various signaling pathways. nih.govelifesciences.org

One of the most well-studied areas is cholesterol's role in regulating G-protein coupled receptors (GPCRs) and receptor tyrosine kinases. Cholesterol can modulate the conformational stability of these receptors, influencing their active and inactive states. uca.edu.armdpi.com For instance, molecular dynamics simulations have shown that cholesterol can decrease the conformational space sampled by a receptor, effectively stabilizing certain conformations. acs.org This has direct implications for pathways like the phosphatidylinositol signaling pathway, which is activated by many GPCRs and leads to the generation of second messengers such as inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). nih.gov

Cholesterol homeostasis is itself tightly regulated by complex signaling networks, such as the sterol regulatory element-binding protein (SREBP) pathway. nih.govmdpi.com When cellular cholesterol levels are low, SREBP is processed and moves to the nucleus to activate genes for cholesterol synthesis and uptake. nih.gov Conversely, high levels of cholesterol or its metabolites, like 25-hydroxycholesterol, inhibit SREBP activation. caymanchem.com Studies have shown that inflammatory signaling through pathways like NF-κB can alter the accessible cholesterol on the plasma membrane, which is then sensed by the SREBP pathway machinery in the endoplasmic reticulum (ER). nih.gov The transport of cholesterol between the plasma membrane and the ER is a critical regulatory step, often occurring at membrane contact sites and facilitated by lipid transfer proteins (LTPs) such as those containing StAR-related lipid transfer (StART) domains or GRAM domains. elifesciences.orgfrontiersin.orgnih.gov

Furthermore, cholesterol and its derivatives play a direct role in immune signaling. For example, cholesterol sulfate (B86663) (CS), a metabolite of cholesterol, has been shown to inhibit T cell receptor (TCR) signaling. nih.govresearchgate.net It appears to do so by displacing cholesterol that normally binds to the TCRβ subunit, thereby disrupting the formation of TCR multimers necessary for signal initiation. nih.govresearchgate.net This highlights how the local concentration and metabolic conversion of cholesterol within the membrane can fine-tune critical cellular responses. nih.gov The efflux of cellular cholesterol, regulated by transporters like ABCA1 and ABCG1 under the control of Liver X Receptors (LXRs), is another key process that impacts signaling, including the dampening of inflammatory responses mediated by Toll-like receptors (TLRs). nih.govabcam.com

Table 2: Cholesterol's Role in Membrane-Associated Signaling Pathways

Signaling PathwayKey Proteins/Receptors InvolvedRole of CholesterolReference
G-Protein Coupled Receptor (GPCR) SignalingGPCRs, Phospholipase CModulates receptor conformational stability and can influence the generation of second messengers like IP3 and DAG. acs.orguca.edu.arnih.gov
SREBP PathwaySREBP, SCAP, INSIGHigh cholesterol levels inhibit the proteolytic activation of SREBP, thus downregulating cholesterol biosynthesis and uptake. nih.govmdpi.com
Toll-like Receptor (TLR) SignalingTLR4, MyD88, TRAF6Cholesterol efflux mediated by LXR/ABCA1 reduces cholesterol in raft domains, disrupting TLR4 recruitment of adaptors and downstream inflammatory signaling. nih.gov
T Cell Receptor (TCR) SignalingTCR complex (TCRβ), CD3Cholesterol binds to TCRβ, promoting receptor multimerization. This is inhibited by cholesterol sulfate, which displaces cholesterol. nih.govresearchgate.net
Non-vesicular Cholesterol TransportLipid Transfer Proteins (LTPs), GRAMD1s, STARD familyFacilitates the movement of cholesterol between organelles (e.g., ER and plasma membrane), which is crucial for maintaining homeostasis and regulating signaling. elifesciences.orgfrontiersin.orgnih.gov

Applications in Specific Biological Systems and Disease Models

Neurobiology and Brain Cholesterol Metabolism

The brain contains approximately 25% of the body's total cholesterol, which is vital for cell membrane structure, myelin sheath formation, and synaptic function. ahajournals.org Unlike other tissues, the brain's cholesterol is almost entirely synthesized locally due to the blood-brain barrier (BBB), which largely prevents the uptake of cholesterol from circulating lipoproteins. ahajournals.org Deuterated cholesterol has been instrumental in confirming and quantifying the dynamics of this unique metabolic environment.

Blood-Brain Barrier Cholesterol Transport and Metabolism

The blood-brain barrier (BBB) is a highly selective barrier that stringently regulates the passage of molecules between the peripheral circulation and the central nervous system (CNS). nih.gov It is well-established that the BBB effectively blocks the entry of lipoprotein-bound cholesterol from the blood, making local de novo synthesis the primary source of brain cholesterol. ahajournals.org Studies utilizing deuterium-labeled cholesterol have provided direct evidence for this principle. Early experiments noted the absence of deuterio-cholesterol in the brain and spinal cord of dogs fed the labeled compound, establishing the brain's insulation from circulating cholesterol. ahajournals.org

However, research on mouse models with a compromised BBB, such as the pericyte-deficient Pdgfbret/ret model, has demonstrated that a "leaky" barrier can alter this dynamic. In these mice, dietary administration of deuterium-labeled cholesterol resulted in a significant flux of the labeled cholesterol from the circulation into the brain. nih.govswan.ac.uk This influx corresponded to roughly half of the brain's measured cholesterol turnover. swan.ac.uk Interestingly, instead of down-regulating local cholesterol synthesis as might be expected, the influx was accompanied by a 60% increase in synthesis. nih.govswan.ac.uk This paradoxical finding was linked to an increased leakage of the cholesterol metabolite 24(S)-hydroxycholesterol (24S-OHC) out of the brain, a molecule that normally suppresses cholesterol synthesis. nih.gov These studies highlight the critical role of the BBB in maintaining the brain's distinct cholesterol homeostasis.

Table 1: Impact of a Disrupted Blood-Brain Barrier on Brain Cholesterol Dynamics
Condition Observation in Pericyte-Deficient Mice Tracer Used Reference
BBB IntegrityIncreased permeability to tracersN/A nih.gov
Circulating Cholesterol InfluxSignificant flux of labeled cholesterol into the brainDeuterium-labeled cholesterol nih.govswan.ac.uk
Brain Cholesterol SynthesisIncreased by approximately 60%Deuterium-labeled cholesterol nih.govswan.ac.uk
24S-OHC LevelsReduced in the brain, increased in circulationN/A nih.gov

Cholesterol Dynamics in Neurodegenerative Disease Models

Dysregulation of cholesterol metabolism is increasingly implicated in a variety of neurodegenerative disorders, including Alzheimer's disease (AD) and Parkinson's disease (PD). nih.gov Deuterated cholesterol and its metabolites are used as internal standards and tracers in mass spectrometry-based analyses to quantify subtle changes in cholesterol homeostasis in these disease models.

In the context of Alzheimer's disease, studies have examined brain tissue from AD patients and mouse models. While total cholesterol levels in the AD brain are not always significantly different from controls, the metabolism and distribution of cholesterol are altered. nih.gov For instance, research has pointed to changes in the levels of cholesterol precursors and metabolites. nih.gov Using deuterated standards like D6-cholesterol allows for precise quantification of these sterols, revealing altered enzymatic activities in pathways linked to amyloid-β production and tau pathology. nih.govfrontiersin.org Furthermore, studies using deuterated lipids have helped to model the movement of cholesterol within and between membranes, a process believed to be relevant to the development of diseases like Alzheimer's. stfc.ac.uk

In models of Parkinson's disease, abnormal cholesterol metabolism is also a key feature. nih.gov The brain-derived cholesterol metabolite, 24-hydroxycholesterol (B1141375) (24-OHC), has been proposed as a potential biomarker for neurodegenerative processes. nih.gov Studies have shown that 24-OHC levels are elevated in the cerebrospinal fluid of PD patients and can promote α-synuclein pathology, the hallmark of the disease. plos.org The use of deuterated cholesterol standards is essential for the accurate measurement of these oxysterols in biological samples. nih.gov

Astrocytic Cholesterol Homeostasis and Reactivity

Research into astrocyte reactivity—a state these cells enter in response to injury or disease—has revealed a direct link to cholesterol metabolism. nih.gov Studies using human iPSC-derived astrocytes show that reactive astrocytes alter their lipid profile, notably decreasing cholesterol esters. nih.gov Conversely, astrocytes carrying the ApoE4 allele, a major genetic risk factor for Alzheimer's disease, accumulate cholesterol esters, which is thought to impair their normal functions. nih.govbiorxiv.org Cholesterol metabolism, therefore, directly controls the immune activation and reactivity of astrocytes. nih.gov While direct studies using α-Cholesterol-d6 to trace these specific pathways in reactive astrocytes are not prominent, deuterated internal standards, such as d6-cholesterol, are critical for the underlying lipidomic analyses that enable these discoveries. life-science-alliance.org For example, deuterated linoleic acid has been shown to induce astrocyte reactivity, highlighting the role of lipids in this process. mdpi.com

Research in Metabolic Disorders and Associated Conditions

Beyond the brain, this compound and other deuterated sterols are invaluable tools for studying systemic metabolic disorders, particularly those involving the liver and biliary system.

Hepatic Cholesterol Homeostasis and Sterol Regulatory Element-Binding Protein (SREBP) Modulation

The liver is the central organ for regulating the body's cholesterol homeostasis. Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that control the genes involved in cholesterol and fatty acid synthesis. mdpi.comwjgnet.com SREBP-2 is the master regulator of cholesterol biosynthesis. nih.gov When cellular sterol levels are low, SREBP-2 is transported from the endoplasmic reticulum to the Golgi, where it is cleaved to its active form, which then enters the nucleus to activate genes for cholesterol synthesis and uptake. mdpi.com

Deuterated compounds are frequently used to measure rates of hepatic lipogenesis and cholesterol synthesis in humans and animal models. physiology.org These methods allow researchers to investigate how factors like diet, hormones, and disease states affect SREBP activity and lipid metabolism. For instance, studies have shown that fasting reduces the amount of active SREBP-1 and SREBP-2 in the liver, leading to decreased synthesis of fatty acids and cholesterol. nih.gov In conditions like non-alcoholic fatty liver disease (NAFLD), SREBP activity is often dysregulated, contributing to the buildup of lipids in the liver. mdpi.com The use of deuterated tracers provides a quantitative measure of these metabolic shifts, offering insight into the molecular mechanisms driven by SREBPs.

Table 2: Key Regulators in Hepatic Cholesterol Homeostasis
Regulator Function Role in Homeostasis Reference
SREBP-2 Master transcription factor for cholesterol synthesis.Activates genes for HMG-CoA reductase and other biosynthetic enzymes. wjgnet.comnih.gov
SREBP-1c Transcription factor primarily for fatty acid synthesis.Activated by insulin (B600854); contributes to lipogenesis. mdpi.com
SCAP SREBP cleavage-activating protein.Acts as a sterol sensor; escorts SREBP from ER to Golgi when sterol levels are low. mdpi.com
LXR Liver X Receptor.Nuclear receptor activated by oxysterols; induces genes for cholesterol efflux. karger.com
FoxO3/Sirt6 Transcription factor and deacetylase.Form a complex that represses SREBP-2 gene expression, reducing cholesterol synthesis. nih.govnih.gov

Role in Gallstone Formation Mechanisms

Cholesterol gallstone disease is a common condition initiated by the supersaturation of bile with cholesterol. cambridge.orgeuropeanreview.org This leads to the precipitation of cholesterol crystals, which can aggregate to form stones. europeanreview.org The pathogenesis involves a complex interplay of genetic and environmental factors that affect hepatic cholesterol secretion, bile acid metabolism, and gallbladder function. europeanreview.org

Animal models, particularly mice fed a lithogenic diet (high in cholesterol and cholic acid), are widely used to study gallstone formation. nih.gov In this research, deuterium-labeled cholesterol is employed as an internal standard for the precise measurement of cholesterol concentrations in liver and bile samples by isotope dilution-mass spectrometry. cambridge.org This technique is crucial for quantifying the changes in cholesterol pools that lead to bile supersaturation. Studies have identified that a key event is the hepatic hypersecretion of cholesterol. europeanreview.org Research has shown that factors like insulin resistance can promote gallstone formation by increasing the activity of HMG-CoA reductase (the rate-limiting enzyme in cholesterol synthesis) and upregulating transporters that secrete cholesterol into bile, such as ABCG5 and ABCG8. nih.gov The ability to accurately measure cholesterol levels, facilitated by deuterated standards, is fundamental to understanding these molecular pathways.

Lipid Metabolism Reprogramming in Cancer Research

The metabolic landscape of cancer cells is profoundly altered to support their rapid proliferation and survival. nih.gov One of the key alterations is the reprogramming of lipid metabolism, particularly cholesterol synthesis and uptake. nih.govoatext.com Cancer cells exhibit an increased demand for cholesterol to build new membranes and to act as a precursor for signaling molecules. oatext.comfrontiersin.org Understanding the dynamics of cholesterol in the tumor microenvironment is crucial for developing novel therapeutic strategies. frontiersin.orghumanitas-research.com

This compound serves as an indispensable tool in this area of research. core.ac.uk Stable isotope labeling, in general, has become a vital method for dissecting the metabolic parameters of cancer cells. nih.gov Researchers use this compound primarily as an internal standard in mass spectrometry-based lipidomics. core.ac.uknih.gov This allows for the accurate quantification of endogenous cholesterol and its metabolites, such as cholesteryl esters, in tumor tissues and cell lines. frontiersin.orgamericanpharmaceuticalreview.com By adding a known amount of this compound to a sample, variations in sample preparation and instrument response can be normalized, ensuring the reliability of the quantitative data.

Detailed research findings indicate that cancer cells not only enhance cholesterol biosynthesis but also increase its uptake from the microenvironment. frontiersin.org Studies using stable isotopes have helped delineate the sources of carbon used for lipid synthesis in cancer cells. nih.gov For instance, in prostate cancer models, D6-cholesterol has been used as an internal standard to show that cellular cholesterol levels are elevated. core.ac.uk Furthermore, research has demonstrated that targeting cholesterol metabolism can impact tumor progression. For example, reducing cholesterol levels in castration-resistant prostate cancer tissue models led to a decrease in immunosuppressive macrophages and a reduction in androgen synthesis. frontiersin.org

Another critical aspect is the formation of cholesterol sulfate (B86663) by the enzyme SULT2B1b in certain cancers. researchgate.net This metabolite can inhibit the infiltration of effector T cells, thus promoting tumor immune evasion. researchgate.net The precise measurement of such cholesterol derivatives, facilitated by the use of internal standards like this compound, is essential for understanding these immune escape mechanisms.

Table 1: Application of this compound in Cancer Research

Research Focus Specific Application of this compound Key Findings Enabled by its Use
Quantification of Tumor Cholesterol Internal standard for LC-MS or GC-MS analysis of tumor lipids. core.ac.uknih.gov Enables accurate measurement of increased cholesterol and cholesteryl ester accumulation in various cancer models, such as prostate and breast cancer. frontiersin.orgcore.ac.ukmdpi.com
Metabolic Flux Analysis Used as a tracer to follow the fate of cholesterol within cancer cells and the tumor microenvironment. Helps differentiate between de novo synthesis and uptake of cholesterol by cancer cells, revealing metabolic reprogramming. oatext.comnih.gov
Immune Evasion Mechanisms Standard for quantifying cholesterol metabolites (e.g., cholesterol sulfate) that impact the immune response. researchgate.net Revealed that cancer-derived cholesterol sulfate can prevent T-cell infiltration, linking lipid metabolism directly to immune suppression. researchgate.net

Cellular Models for Cholesterol Accumulation and Efflux

Cellular cholesterol homeostasis is maintained by a delicate balance between uptake, synthesis, esterification for storage, and efflux. nih.gov Dysregulation of these processes leads to cholesterol accumulation, a hallmark of various diseases, including atherosclerosis and certain neurodegenerative disorders. nih.govarvojournals.org Cellular models, particularly macrophage foam cells, are extensively used to study the mechanisms of cholesterol loading and removal. americanpharmaceuticalreview.comnih.gov

In these models, this compound is instrumental for quantifying changes in cellular cholesterol pools. americanpharmaceuticalreview.com It is commonly employed as an internal standard in liquid chromatography-mass spectrometry (LC/MS) methods developed to measure free cholesterol and cholesteryl esters within cells. americanpharmaceuticalreview.com For example, in studies of macrophage foam cell formation, cells are incubated with modified lipoproteins to induce lipid loading. americanpharmaceuticalreview.com The subsequent extraction and analysis of cellular lipids, using this compound for normalization, allows researchers to precisely measure the dose-dependent increase in cholesterol esters and the efficacy of inhibitors of the enzyme ACAT (Acyl-CoA:cholesterol O-acyltransferase), which is responsible for cholesterol esterification. americanpharmaceuticalreview.com

The process of reverse cholesterol transport, where excess cholesterol is removed from peripheral cells and transported back to the liver for excretion, is critical for preventing diseases like atherosclerosis. nih.govmdpi.com This process involves transporters such as ABCA1 and ABCG1. nih.govmdpi.com Studies using cellular models have shown that impaired function of these transporters leads to cholesterol accumulation and can induce cellular senescence. arvojournals.org For instance, in murine models where cholesterol efflux is impaired in photoreceptor cells, an accumulation of cholesterol leads to cellular senescence and retinal degeneration. arvojournals.org The ability to accurately measure cholesterol levels in these specific cell types, often present in small numbers, is enhanced by optimized GC/MS methods that rely on stable isotope-labeled standards. nih.gov

Table 2: Use of this compound in Cholesterol Transport Studies

Cellular Model Analytical Role of this compound Research Outcome
Macrophage Foam Cells Internal standard (m/z 375.3897) for LC/MS quantification of free cholesterol and cholesteryl esters. americanpharmaceuticalreview.com Enabled characterization of lipid accumulation and the effects of ACAT inhibitors on cholesterol esterification. americanpharmaceuticalreview.com
Photoreceptor Cells Standard for GC/MS analysis in models of impaired cholesterol efflux. nih.govarvojournals.org Demonstrated that cholesterol accumulation due to deficient ABCA1/ABCG1 transporters promotes cellular senescence. arvojournals.org
General Efflux Studies Used to quantify the movement of cholesterol from cells to acceptors like HDL in reverse cholesterol transport assays. nih.govuni-bonn.de Facilitates the screening of compounds that enhance cholesterol efflux and the study of pathways involving LXR transcription factors. core.ac.ukahajournals.org

Sterol Metabolism in Pathogenic Processes (e.g., Viral-Membrane Interactions)

Many viruses exploit the host cell's lipid metabolism to facilitate their life cycle, from entry and replication to assembly and budding. ffhdj.com Cholesterol, a key component of cellular membranes, is particularly important. ffhdj.com It influences membrane fluidity and is often concentrated in lipid rafts, which many viruses use as platforms for entry or exit. ffhdj.com

The study of these viral-host interactions at the membrane interface has been significantly advanced by the use of stable isotope-labeled lipids, including deuterated cholesterol. researchgate.net High-resolution imaging techniques, such as secondary ion mass spectrometry (SIMS), can be used to visualize the distribution of these labeled lipids in relation to viral proteins on the cell surface. researchgate.net For example, research on the influenza virus involved metabolically incorporating stable isotope-labeled cholesterol into host cells. researchgate.net Subsequent imaging with SIMS provided direct visual evidence that the influenza virus buds from cholesterol-enriched domains in the plasma membrane of infected cells. researchgate.net

In other viral systems, deuterated sterols are used as tracers to follow metabolic pathways that are manipulated by the virus. Research on the Hepatitis C virus (HCV) has shown that the virus alters the host's sterol metabolism to create a membrane environment favorable for its replication. nih.gov Specifically, the HCV NS3-4A protease cleaves the host enzyme DHCR24, which is responsible for converting desmosterol (B1670304) to cholesterol. nih.gov To demonstrate this, researchers used desmosterol-d6 (B602601) and tracked its reduced conversion to cholesterol-d6 in cells expressing the viral protease, providing a clear mechanism for how HCV enriches its replication sites with desmosterol. nih.gov

These applications highlight the power of using stable isotopes like this compound to probe the specific roles of sterols in pathogenesis. By enabling the precise tracking and imaging of cholesterol and its precursors, these tools provide critical insights into the mechanisms that viruses use to hijack cellular machinery, opening new avenues for antiviral therapies that target host lipid metabolism. ffhdj.comnih.gov

Table 3: this compound in Pathogen Research

Pathogen Method Role of Deuterated Sterol Key Finding
Influenza Virus Secondary Ion Mass Spectrometry (SIMS) Imaging Labeled cholesterol incorporated into host cell membranes. researchgate.net Provided direct evidence that the virus assembles and buds from cholesterol-rich domains of the plasma membrane. researchgate.net
Hepatitis C Virus (HCV) LC-MS Metabolic Tracing Desmosterol-d6 used to trace conversion to Cholesterol-d6. nih.gov Showed that the HCV protease cleaves a host enzyme (DHCR24) to inhibit cholesterol synthesis, enriching the viral replication environment with desmosterol. nih.gov
Tombusviruses In vitro binding assays Sterols (unlabeled) shown to bind viral replication proteins. nih.gov Established that local enrichment of sterols is critical for viral replication, a context where labeled sterols would be used for detailed kinetic and localization studies. nih.gov

Advancements and Future Directions in α Cholesterol D6 Research

Development of Novel Analytical Strategies for Enhanced Sensitivity and Throughput

The accurate quantification of cholesterol is crucial for understanding numerous physiological and pathological processes. researchgate.netnih.gov While traditional methods for cholesterol analysis exist, mass spectrometry (MS)-based approaches, particularly those employing isotope dilution with standards like α-Cholesterol-d6, offer the highest accuracy and sensitivity. nih.gov The ongoing development of novel analytical strategies is further enhancing these capabilities.

Recent advancements have focused on improving both the sensitivity and throughput of cholesterol analysis. High-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for measuring steroids in biological fluids. nih.gov Innovations in ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry have significantly reduced analytical run times. For instance, a fast chromatography-tandem mass spectrometric (FC-MS/MS) method was developed for the quantification of phytosterols, where d6-cholesterol was utilized as an internal standard, achieving a total run time of just 1.3 minutes. semanticscholar.org This method demonstrated efficient separation and high sensitivity, with a limit of detection for related sterols as low as 0.005 µg/mL. semanticscholar.org

Another area of significant progress is in the derivatization of cholesterol to enhance its ionization efficiency in electrospray ionization (ESI)-MS. nih.gov A novel charge-switch derivatization method using 3-(chlorosulfonyl)benzoic acid has been shown to dramatically improve the limits of detection for free sterols, reaching the picomolar range in plasma samples. acs.org This represents a substantial increase in sensitivity compared to previous methods. acs.org

Ambient ionization mass spectrometry (AIMS) techniques, such as Direct Analysis in Real Time (DART-MS) and Desorption Electrospray Ionization (DESI-MS), are also gaining traction for their ability to perform rapid, real-time analysis with minimal sample preparation. researchgate.netnih.govnih.gov These methods hold promise for high-throughput screening applications. nih.govnih.gov

The table below summarizes some of the key analytical methods where this compound or similar deuterated standards are employed, highlighting their performance characteristics.

Analytical TechniqueInternal Standard(s)Key AdvantagesLimit of Detection (LOD) / Quantitation (LOQ)Reference
Fast Chromatography-Tandem Mass Spectrometry (FC-MS/MS) d6-cholesterolHigh-throughput (1.3 min run time), efficient separationLOD: 0.005 µg/mL for campesterol semanticscholar.org
UHPLC/MS/MS with Charge-Switch Derivatization Cholesterol D7Significantly improved sensitivity for free sterolsLOD: 15–25 pmol/mL of plasma for free sterols acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS) (S)24-OH-cholesterol-d6Enables quantification of brain cholesterol metabolites in plasmaNot specified nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Deuterated cholesterolEstablished and widely used for sterol quantificationNot specified nih.gov
Direct Analysis in Real Time Mass Spectrometry (DART-MS) Not specifiedRapid, cost-effective, minimal sample preparationNot specified nih.gov

Integration with Advanced Imaging Techniques for Spatiotemporal Resolution

Visualizing the spatial distribution of molecules within biological tissues is critical for understanding their physiological roles and pathological implications. nih.gov Mass spectrometry imaging (MSI) has emerged as a powerful technique for in situ visualization of biomolecules, including lipids like cholesterol. nih.gov The integration of this compound and other labeled compounds with advanced imaging modalities offers exciting possibilities for achieving spatiotemporal resolution of cholesterol dynamics.

Techniques like MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging) and DESI-MSI allow for the direct analysis of tissue sections, providing information on the localization of specific lipids without the need for extraction and separation. nih.govmdpi.com While direct quantitative imaging remains a challenge, the use of isotopically labeled standards applied to the tissue surface is a promising approach for normalization and more accurate quantification. nih.gov

Furthermore, advanced optical imaging techniques are being developed to overcome the limitations of traditional methods. For instance, a hyperspectral imaging platform integrating a Penalized Reference Matching algorithm with Stimulated Raman Scattering (PRM-SRS) microscopy has been developed to visualize and identify multiple lipid species in situ with high chemical specificity and subcellular resolution. biorxiv.orgbiorxiv.org This label-free approach can distinguish between different lipid subtypes, such as non-esterified cholesterol and cholesterol esters, and has been used to map their distribution in various tissues, including the kidney and brain. biorxiv.orgbiorxiv.org

Fluorescence-based imaging techniques, such as Fluorescence Lifetime Imaging Microscopy (FLIM) and Fluorescence Recovery After Photobleaching (FRAP), are also being used to study the behavior and dynamics of cholesterol and other lipids in cell membranes. researchgate.net While these methods often rely on fluorescently labeled lipid analogs, they provide valuable insights into membrane fluidity and the organization of lipid domains. researchgate.net The development of methods to correlate these dynamic fluorescence-based findings with the precise molecular identification offered by MSI holds significant potential.

The table below provides an overview of advanced imaging techniques and their application in cholesterol research.

Imaging TechniquePrincipleKey Application in Cholesterol ResearchSpatial ResolutionReference
MALDI-MSI Laser desorption/ionization from a matrix-coated tissue sectionVisualization of the spatial distribution of cholesterol and its derivatives in tissues~200 µm nih.govmdpi.com
DESI-MSI Solvent spray ionization of analytes from a surfaceIn situ imaging of lipids in tissue sectionsNot specified nih.gov
PRM-SRS Microscopy Stimulated Raman scattering with a penalized reference matching algorithmLabel-free visualization and identification of multiple lipid species with high chemical specificitySubcellular biorxiv.orgbiorxiv.org
FLIM Measurement of the decay rate of fluorescenceStudying the microenvironment and fluidity of lipid analogs in membranesNot specified researchgate.net
FRAP Measurement of the lateral diffusion of fluorescent molecules after photobleachingInvestigating the mobility of lipid analogs in membranesNot specified researchgate.net

Expansion of this compound Applications in Systems Biology and Multi-Pathway Analysis

Systems biology aims to understand the complex interactions within biological systems. nih.gov Lipidomics, the large-scale study of lipids, is a key component of systems biology, and this compound plays a crucial role in enabling accurate quantification for these comprehensive analyses. nih.gov The integration of lipidomics data with other 'omics' data, such as genomics, transcriptomics, and proteomics, allows for a more holistic understanding of metabolic pathways and their dysregulation in disease. nih.gov

The use of this compound as an internal standard is fundamental in metabolomics and lipidomics studies that investigate the role of cholesterol and its derivatives in various diseases. For example, in studies of inflammatory bowel disease, UPLC-QTOF-MS-based plasma lipidomic profiling has identified significant alterations in cholesterol metabolites. nih.gov Similarly, in the context of neurodegenerative diseases like Parkinson's, LC-MS methods using deuterated standards have been employed to link plasma levels of cholesterol metabolites to brain cholesterol metabolism. nih.gov

Furthermore, multi-omics analyses are being used to identify gene networks and pathways associated with plasma lipid traits. nih.govbiorxiv.org By combining genome-wide association study (GWAS) data with tissue-specific gene expression and regulatory network information, researchers can identify key driver genes and pathways involved in cholesterol metabolism. nih.govbiorxiv.org These approaches have the potential to uncover novel therapeutic targets for lipid-related disorders. nih.gov

The application of stable isotope labeling extends to tracing metabolic fluxes through specific pathways. researchgate.net By administering a labeled precursor, such as 13C-acetate, and monitoring the incorporation of the label into cholesterol, researchers can dynamically measure cholesterol synthesis rates. nih.gov While this compound is primarily used for quantification, the principles of stable isotope tracing are central to these multi-pathway analyses.

Methodological Challenges and Opportunities in Stable Isotope Tracing and Data Interpretation

Despite the power of stable isotope tracing using compounds like this compound, there are methodological challenges and important considerations for data interpretation. A key assumption in tracer studies is that the labeled molecule behaves identically to its unlabeled counterpart and fully equilibrates with all relevant cellular pools. However, studies have shown that the distribution of deuterated cholesterol may not be identical to that of endogenous cholesterol pools. nih.gov

Data interpretation also presents challenges, particularly in complex systems biology studies that generate vast amounts of data. Integrating multi-omics datasets requires sophisticated bioinformatics tools and statistical methods to identify meaningful correlations and causal relationships. nih.gov The development of advanced computational models is crucial for modeling lipidomes in their pathway, spatial, and dynamic contexts. nih.gov

However, these challenges also present opportunities for future research. There is a need for the development of more sophisticated experimental designs and analytical methods that can account for the potential non-uniform distribution of stable isotope tracers. This could involve multi-compartmental modeling and the use of multiple labeled species to probe different aspects of cholesterol metabolism simultaneously.

Furthermore, the continued advancement of high-resolution analytical techniques, such as advanced mass spectrometry and imaging modalities, will provide more detailed and accurate data for systems-level analyses. mdpi.com The integration of these technologies with powerful computational approaches will undoubtedly lead to a deeper understanding of the intricate role of cholesterol in health and disease.

Q & A

Q. How is α-Cholesterol-d6 validated as an internal standard in lipid quantification assays?

this compound is validated by comparing its chromatographic behavior (retention time, peak symmetry) and mass spectrometry (MS) signals (e.g., m/z ratios) against unlabeled cholesterol. Isotopic purity (>99%) ensures minimal interference from natural isotopes . For example, in LC-MS/MS workflows, deuterated standards like this compound are spiked into samples at known concentrations to generate calibration curves, correcting for matrix effects and instrument variability .

Q. What protocols ensure stability of this compound during long-term storage?

Store this compound at -20°C in airtight, light-protected vials to prevent degradation via oxidation or isotopic exchange. Purity (>99%) and stability are confirmed via periodic NMR or high-resolution MS analysis, with degradation products (e.g., 7-ketocholesterol-d6) monitored using protocols described in lipidomics guidelines .

Q. How is this compound integrated into studies of membrane dynamics?

In Raman spectroscopy or fluorescence polarization assays, this compound’s deuterium atoms alter lipid packing density without perturbing sterol structure. This allows precise tracking of cholesterol’s role in membrane curvature and phase separation, as demonstrated in vesicle models .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound recovery rates across heterogeneous biological matrices?

Recovery variations arise from matrix-specific interactions (e.g., protein binding or lipid rafts). To mitigate this:

  • Optimize extraction solvents (e.g., chloroform:methanol ratios) based on sample type (plasma vs. tissue homogenates) .
  • Use isotope dilution mass spectrometry (IDMS) with multiple internal standards (e.g., 7-dehydrocholesterol-d7 for oxidized lipid interference) .
  • Validate recovery rates using spike-and-recovery experiments with isotopic analogs .

Q. What experimental designs minimize isotopic interference when using this compound alongside other deuterated lipids?

  • Select non-overlapping deuterium labeling positions (e.g., this compound vs. campesterol-d4) to avoid MS/MS signal overlap .
  • Employ high-resolution mass spectrometers (Q-TOF or Orbitrap) to distinguish near-isobaric ions.
  • Pre-screen matrices for endogenous deuterated compounds, which are rare but possible in lipid-rich samples .

Q. How can derivatization protocols be optimized for this compound in gas chromatography (GC) workflows?

Derivatize this compound with MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) to enhance volatility. Key parameters:

  • Reaction time: 30–60 min at 60°C to ensure complete silylation.
  • Avoid excess derivatization agents, which may quench MS signals.
  • Validate derivatization efficiency using internal standards like coprostanol-d4, as described in sterol analysis guidelines .

Methodological Challenges and Solutions

Q. How do researchers address batch-to-batch variability in this compound synthesis?

  • Require certificates of analysis (CoA) for each batch, verifying isotopic enrichment (≥98% d6) and chemical purity via NMR or elemental analysis .
  • Cross-calibrate batches using a master reference standard stored at -80°C .

Q. What statistical approaches reconcile conflicting data on this compound’s partitioning coefficients in lipid bilayers?

Use multivariate regression to account for experimental variables:

  • Temperature and pH effects on lipid packing .
  • Instrument-specific detection limits (e.g., NMR vs. MS sensitivity) .
  • Compare results with computational models (e.g., molecular dynamics simulations) to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.